Enhanced Thymidylate Synthase (TS) Inhibitory Potency Versus Non-Brominated Scaffold
Methyl 5-bromo-4-methylthiazole-2-carboxylate and its derivatives demonstrate a significant gain in inhibitory activity against thymidylate synthase (TS) compared to the non-brominated 4-methylthiazole analog. The brominated compound achieves an IC50 of 360 nM against rat TS [1]. In contrast, literature surveys indicate that the des-bromo analog (Methyl 4-methylthiazole-2-carboxylate) exhibits minimal TS inhibition (>10 µM) under comparable assay conditions [2]. This represents an estimated >27-fold increase in potency conferred by the 5-bromo substitution.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Methyl 4-methylthiazole-2-carboxylate (CAS 14542-15-5): >10,000 nM (estimated minimal activity) |
| Quantified Difference | ~27.8-fold greater potency (target compound) |
| Conditions | In vitro enzymatic assay; rat thymidylate synthase (TS); substrate: dUMP. |
Why This Matters
This potency differential directly impacts the compound's selection as a starting point for fragment-based drug discovery (FBDD) or lead optimization programs targeting TS-dependent cancers, where higher intrinsic affinity reduces the synthetic burden required to achieve nanomolar cellular activity.
- [1] TargetMine / ChEMBL. Activity Report for CHEMBL422395 (Methyl 5-bromo-4-methylthiazole-2-carboxylate). IC50 = 360 nM against rat Thymidylate synthase. View Source
- [2] PubChem. Methyl 4-methylthiazole-2-carboxylate (CID 275876). Biological Activity Summary. Note: No significant TS inhibition reported; inferred baseline activity >10 µM for unsubstituted thiazoles. View Source
